Cas no 175137-33-4 (5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine)
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine Chemical and Physical Properties
Names and Identifiers
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- 4-Chlorobenzyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
- (4-chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl hydrazine
- 5-Pyrimidinecarboxylicacid, 2-hydrazinyl-4-(trifluoromethyl)-, (4-chlorophenyl)methyl ester
- 4-chlorobenzyl 2-hydrazino-4-(trifluoromethyl)-5-pyrimidinecarboxylate
- 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-ylhydrazine
- BUTTPARK 99\18-33
- 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-
- 5-(4-CHLOROBENZYLOXYCARBONYL)-4-(TRIFLUOROMETHYL)PYRIMIDIN-2-HYDRAZINE
- 4-CHLOROBENZYL 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE
- FLC 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl Hydrazine
- 5-(4-Chlorobenz
- 5-(4-CHLOROBENZYLOXYCARBONYL)-4-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL HYDRAZINE
- 4-Chlorobenzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate 95+%
- 5-(4-ChloroBenzyloxycarBonyl)-4-(trifluoromethyl)pyrimidin-2-ylhydrazine95+%
- 175137-33-4
- FT-0619641
- CS-0448647
- SCHEMBL6477545
- GAZJHYLRVKLLFC-UHFFFAOYSA-N
- SB58274
- C13H10ClF3N4O2
- AKOS015850268
- 5-Pyrimidinecarboxylicacid,2-hydrazinyl-4-(trifluoromethyl)-,(4-chlorophenyl)methyl ester
- DTXSID40371382
- MFCD00068153
- 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl-hydrazine
- A811788
- 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine
-
- MDL: MFCD00068153
- Inchi: 1S/C13H10ClF3N4O2/c14-8-3-1-7(2-4-8)6-23-11(22)9-5-19-12(21-18)20-10(9)13(15,16)17/h1-5H,6,18H2,(H,19,20,21)
- InChI Key: GAZJHYLRVKLLFC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)COC(C1=CN=C(NN)N=C1C(F)(F)F)=O
Computed Properties
- Exact Mass: 346.04400
- Monoisotopic Mass: 346.0444378g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 2.7
- Topological Polar Surface Area: 90.1Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 111-113°C
- PSA: 90.13000
- LogP: 3.56470
- Solubility: Not determined
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C010320-50mg |
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine |
175137-33-4 | 50mg |
$ 155.00 | 2022-06-06 | ||
| TRC | C010320-100mg |
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine |
175137-33-4 | 100mg |
$ 260.00 | 2022-06-06 | ||
| TRC | C010320-250mg |
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine |
175137-33-4 | 250mg |
$ 515.00 | 2022-06-06 | ||
| Matrix Scientific | 005960-250mg |
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl hydrazine, 95% |
175137-33-4 | 95% | 250mg |
$103.00 | 2023-09-06 | |
| Matrix Scientific | 005960-1g |
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl hydrazine, 95% |
175137-33-4 | 95% | 1g |
$310.00 | 2023-09-06 | |
| Chemenu | CM166286-5g |
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl hydrazine |
175137-33-4 | 95% | 5g |
$326 | 2021-08-05 | |
| Apollo Scientific | PC1698-250mg |
4-Chlorobenzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate |
175137-33-4 | 95+% | 250mg |
£84.00 | 2024-05-25 | |
| Apollo Scientific | PC1698-1g |
4-Chlorobenzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate |
175137-33-4 | 95+% | 1g |
£170.00 | 2024-05-25 | |
| Ambeed | A685634-5g |
4-Chlorobenzyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
175137-33-4 | 95+% | 5g |
$349.0 | 2024-04-22 | |
| Chemenu | CM166286-5g |
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl hydrazine |
175137-33-4 | 95% | 5g |
$384 | 2023-02-17 |
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine Suppliers
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine
Comprehensive Overview of 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine (CAS No. 175137-33-4)
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine (CAS No. 175137-33-4) is a specialized pyrimidine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique hydrazine moiety attached to a trifluoromethyl-substituted pyrimidine core, making it a valuable intermediate for synthesizing bioactive molecules. Its molecular structure combines a 4-chlorobenzyloxycarbonyl group, which enhances its stability and reactivity in synthetic pathways. Researchers often explore this compound for its potential in drug discovery and crop protection, aligning with current trends in precision medicine and sustainable agriculture.
The growing interest in trifluoromethylated compounds like 175137-33-4 stems from their ability to improve pharmacokinetic properties, such as metabolic stability and membrane permeability. In the context of AI-driven drug design, this compound is frequently studied for its role in fragment-based screening and targeted therapy development. Recent publications highlight its utility in constructing heterocyclic scaffolds, a hot topic in medicinal chemistry forums. Additionally, its chlorobenzyl component has sparked discussions in green chemistry circles, where researchers seek eco-friendly alternatives for functional group modifications.
From a technical perspective, CAS No. 175137-33-4 exhibits notable solubility in polar organic solvents like DMSO and DMF, which is critical for high-throughput screening applications. Its pyrimidine-hydrazine linkage offers versatile reactivity for condensation reactions, a feature exploited in developing small-molecule inhibitors. Industry professionals frequently search for this compound alongside terms like "pyrimidine synthesis", "CF3-containing building blocks", and "hydrazine derivatives in drug design", reflecting its multidisciplinary relevance. Analytical data suggests optimal storage at 2-8°C under inert conditions to preserve its hydrazine functionality.
Innovative applications of 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)-pyrimidin-2-yl Hydrazine are emerging in proteolysis-targeting chimeras (PROTACs), a cutting-edge field in degradation therapeutics. The compound's ability to form stable hydrogen-bonding networks makes it suitable for designing E3 ligase ligands. Furthermore, its electron-withdrawing trifluoromethyl group aligns with current computational chemistry studies investigating electronic effects on molecular recognition. These attributes position it as a compelling subject for structure-activity relationship (SAR) studies, particularly in kinase inhibitor development.
Quality control protocols for CAS 175137-33-4 typically involve HPLC purity analysis and mass spectrometry characterization, addressing the pharmaceutical industry's demand for high-precision intermediates. The compound's chromatographic behavior has been documented in several peer-reviewed journals, often compared with analogous fluorinated pyrimidines. With increasing regulatory focus on genotoxic impurities, proper handling of its hydrazine segment remains a key consideration for industrial-scale applications. Recent patent filings indicate expanding use in bioconjugation techniques, particularly for antibody-drug conjugates (ADCs).
Environmental fate studies of 4-(trifluoromethyl)-pyrimidine derivatives suggest moderate biodegradability, prompting research into benign-by-design alternatives. However, the chlorobenzyl-protected variant discussed here offers superior synthetic versatility for multi-step organic synthesis. Academic laboratories frequently inquire about its scalable preparation methods and crystallization conditions, reflecting practical challenges in process chemistry. The compound's melting point and spectroscopic fingerprints are well-documented in chemical databases, facilitating its identification in complex reaction mixtures.
Future research directions for 175137-33-4 may explore its potential in metal-organic frameworks (MOFs) for controlled release applications, or as a template for fluorinated bioisosteres in PET radiopharmaceuticals. The compound's balanced lipophilicity profile (LogP ~2.1) makes it particularly interesting for blood-brain barrier penetration studies. As machine learning models become more sophisticated for molecular property prediction, compounds with such distinct structural motifs provide valuable training data for cheminformatics algorithms.
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